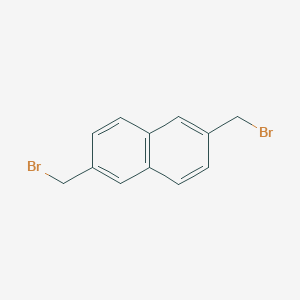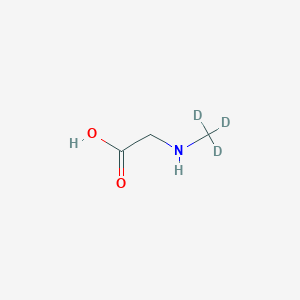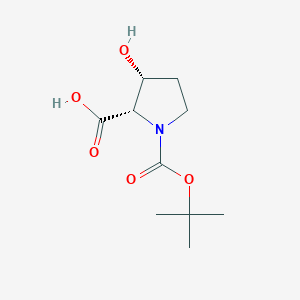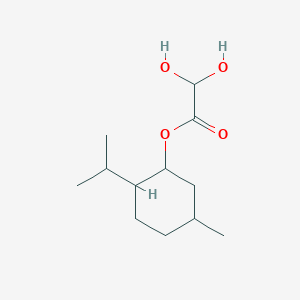
2,6-Bis(bromometil)naftaleno
Descripción general
Descripción
2,6-Bis(bromomethyl)naphthalene is an organic compound with the molecular formula C12H10Br2. It is a derivative of naphthalene, where two bromomethyl groups are attached at the 2 and 6 positions of the naphthalene ring. This compound is known for its use in various chemical reactions and applications in scientific research.
Aplicaciones Científicas De Investigación
2,6-Bis(bromomethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for various substituted naphthalene derivatives.
Biology: The compound is used in the study of biological systems and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
Action Environment
The action, efficacy, and stability of 2,6-Bis(bromomethyl)naphthalene can be influenced by various environmental factors . For instance, the reaction conditions (such as temperature, solvent, and presence of catalysts) can significantly affect its reactivity and the outcome of the reactions it participates in.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Bis(bromomethyl)naphthalene can be synthesized through the bromination of 2,6-dimethylnaphthalene. The process involves the reaction of 2,6-dimethylnaphthalene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure the selective bromination at the methyl positions .
Industrial Production Methods
Industrial production of 2,6-Bis(bromomethyl)naphthalene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The brominated product is then purified through recrystallization or distillation to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(bromomethyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthalene derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl-substituted naphthalene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted naphthalene derivatives, naphthoquinones, and various other functionalized naphthalene compounds .
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Bis(bromomethyl)naphthalene
- 2,6-Dimethylnaphthalene
- 2,6-Bis(bromomethyl)pyridine
- 4,4’-Bis(bromomethyl)biphenyl
Uniqueness
2,6-Bis(bromomethyl)naphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical reactivity and properties compared to other similar compounds. The position of the bromomethyl groups influences the compound’s reactivity and the types of reactions it can undergo .
Propiedades
IUPAC Name |
2,6-bis(bromomethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHSGFPVPTWMND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CBr)C=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394761 | |
| Record name | 2,6-Bis(bromomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4542-77-2 | |
| Record name | 2,6-Bis(bromomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Bis(bromomethyl)naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2,6-Bis(bromomethyl)naphthalene in chemical synthesis?
A1: 2,6-Bis(bromomethyl)naphthalene serves as a valuable building block in organic synthesis, particularly for creating macrocyclic structures like cyclophanes. Its reactivity stems from the two bromomethyl groups, which can undergo various reactions, including coupling reactions. [] For example, in the presence of samarium(II) diiodide (Sml2), it forms cyclic oligomers, leading to the synthesis of [2n]metacyclophanes and [2n]paracyclophanes. [] This method offers a facile route to cyclophanes without requiring high-dilution techniques. []
Q2: Can 2,6-Bis(bromomethyl)naphthalene be used to synthesize optically active compounds?
A2: Yes, 2,6-Bis(bromomethyl)naphthalene is a key starting material for synthesizing optically active two-layer phosphines. [] Reacting optically active bromonaphthyl derivatives, derived from 2,6-Bis(bromomethyl)naphthalene and chiral alcohols or amines, with 1,2-bis(dichlorophosphino)ethane yields these phosphines. [] This approach highlights the versatility of 2,6-Bis(bromomethyl)naphthalene in accessing chiral compounds.
Q3: How does the incorporation of 2,6-Bis(bromomethyl)naphthalene into conjugated systems influence their properties?
A3: Researchers explored incorporating 2,6-Bis(bromomethyl)naphthalene into highly conjugated bis-(1,3-dithiole) systems to develop new electron donors for organic metals. [] While the target compounds, derived from 2,6-Bis(bromomethyl)naphthalene, were not isolated in their neutral form, they were characterized as salts or complexes. [] This suggests that the extended conjugation through 2,6-Bis(bromomethyl)naphthalene significantly influences the electronic properties of the resulting molecules, making them suitable for specific applications like organic metals.
Q4: Can 2,6-Bis(bromomethyl)naphthalene be used to modify materials at the nanoscale?
A5: Research demonstrates the successful synthesis of poly-2,6-naphthylidenevinylene (PNV) within hollow silica spheres using 2,6-Bis(bromomethyl)naphthalene as a precursor. [] The controlled polymerization within the nano-sized spheres allowed for single-molecule fluorescence studies of PNV. [] This highlights the potential of 2,6-Bis(bromomethyl)naphthalene as a building block for creating and modifying nanomaterials.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B51604.png)


